

2-Methyl-3-(trifluoromethyl)pyrazine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-3-(trifluoromethyl)pyrazine

Cat. No.: B1418827

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An In-Depth Technical Guide to the Physical Properties of **2-Methyl-3-(trifluoromethyl)pyrazine**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrazines

Pyrazine derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry, agrochemicals, and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The introduction of a trifluoromethyl ($-CF_3$) group, a common bioisostere for a methyl or ethyl group, can dramatically and often favorably alter a molecule's metabolic stability, lipophilicity, and binding affinity. **2-Methyl-3-(trifluoromethyl)pyrazine** emerges as a key building block, combining the pyrazine core with the influential $-CF_3$ substituent. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a detailed analysis of the known physical characteristics of this compound, offers insights into the causality behind these properties, and presents standardized methodologies for their determination.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical research. **2-Methyl-3-(trifluoromethyl)pyrazine** is a disubstituted pyrazine ring where a methyl group and a trifluoromethyl group are positioned ortho to each other.

- Chemical Name: **2-Methyl-3-(trifluoromethyl)pyrazine**
- CAS Number: 1204295-56-6[1]
- Molecular Formula: C₆H₅F₃N₂
- Molecular Weight: 162.11 g/mol

Caption: Molecular Structure of **2-Methyl-3-(trifluoromethyl)pyrazine**.

Core Physical Properties: A Data-Driven Summary

Quantitative physical data is critical for planning experiments, particularly for purification and reaction setup. The available data for **2-Methyl-3-(trifluoromethyl)pyrazine** is summarized below. It is important to note that comprehensive experimental data for this specific compound is not widely published, a common challenge for specialized chemical building blocks.

Property	Value	Source
Boiling Point	135-137 °C (at 760 mmHg)	[1]
Refractive Index (n ²⁰ /D)	1.4290	[1]
Physical Form	Solid	[1]
Density	Data not available	
Melting Point	Data not available	
Solubility	Data not available	
Vapor Pressure	Data not available	

Field Insight: Interpreting the Data The reported boiling point of 135-137 °C suggests moderate volatility. The trifluoromethyl group, being highly electronegative and larger than a hydrogen atom, significantly increases the molecular weight and intermolecular forces (dipole-dipole

interactions) compared to simple 2-methylpyrazine (B.P. 135 °C), leading to a comparable boiling point despite the increased mass. The designation as a "solid" by one supplier may indicate that its melting point is near ambient temperature, or it could be supplied in a solidified form.^[1] The absence of a reported melting point warrants careful handling and characterization upon receipt.

Comparative Analysis with an Isomer

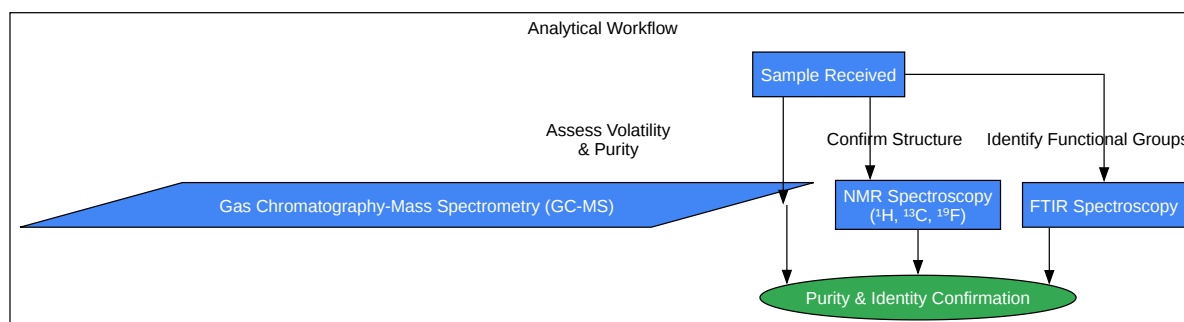
To provide further context, the physical properties of the isomer, 2-Methyl-5-(trifluoromethyl)pyrazine, are presented. The position of the substituents can influence crystal packing and intermolecular forces, leading to different physical properties.

Property (Isomer)	2-Methyl-5-(trifluoromethyl)pyrazine	Source
CAS Number	1186195-51-6	^[2]
Melting Point	38 - 43 °C	^[3]
Flash Point	48.9 °C	^[3]
logP (n-octanol/water)	1.899	^[3]
Physical Form	Solid	^[3]

This comparison suggests that the target compound, **2-Methyl-3-(trifluoromethyl)pyrazine**, likely also has a relatively low melting point.

Analytical Characterization Workflow

Confirming the identity and purity of a research chemical is a non-negotiable step. A standard workflow involves a combination of chromatographic and spectroscopic techniques.



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Caption: A typical workflow for the analytical validation of the compound.

Expected Spectroscopic Signatures:

- ¹H NMR: Expect a singlet for the methyl group (-CH₃) protons, likely around δ 2.5-2.8 ppm. The two protons on the pyrazine ring will appear as distinct signals in the aromatic region (δ 8.0-9.0 ppm).
- ¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -70 ppm relative to CFCI₃.
- ¹³C NMR: The spectrum will show six distinct carbon signals. The -CF₃ carbon will appear as a quartet due to C-F coupling.
- Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 162. Fragmentation patterns would likely involve the loss of fluorine or the methyl group.

Safety, Handling, and Storage

Working with fluorinated heterocyclic compounds requires adherence to strict safety protocols.

Hazard Identification:

- Hazard Codes: T (Toxic)[1]
- Risk Statements: R25 (Toxic if swallowed)[1]
- Safety Statements: S45 (In case of accident or if you feel unwell, seek medical advice immediately)[1]

Handling Recommendations:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
- Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]
- Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge if handling flammable liquids or dusts.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from heat, sparks, and open flames.[5]

Standardized Protocol: Boiling Point Determination

The boiling point is a fundamental physical constant used to identify a liquid and assess its purity. The following is a generalized protocol for its determination via distillation at atmospheric pressure.

Objective: To experimentally verify the boiling point of a liquid sample of **2-Methyl-3-(trifluoromethyl)pyrazine**.

Apparatus:

- Round-bottom flask
- Distillation head with thermometer adapter
- Thermometer (-10 to 200 °C range)
- Liebig condenser
- Receiving flask
- Heating mantle with a stirrer
- Boiling chips

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- To cite this document: BenchChem. [2-Methyl-3-(trifluoromethyl)pyrazine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1418827#2-methyl-3-trifluoromethyl-pyrazine-physical-properties]

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